molecular formula C19H25N3O2S B4679677 3-ethyl-2-(ethylimino)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one

3-ethyl-2-(ethylimino)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one

Cat. No.: B4679677
M. Wt: 359.5 g/mol
InChI Key: TUEKESDIBHUJCX-KLAKZEAMSA-N
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Description

The compound 3-ethyl-2-(ethylimino)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one represents an intriguing class of organic molecules known for their potential applications in various scientific fields, including chemistry, biology, and medicine. Its complex structure and unique functional groups make it a subject of considerable interest for researchers.

Properties

IUPAC Name

(5Z)-3-ethyl-2-ethylimino-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-4-20-19-22(5-2)18(23)17(25-19)13-15-6-7-16(12-14(15)3)21-8-10-24-11-9-21/h6-7,12-13H,4-5,8-11H2,1-3H3/b17-13-,20-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEKESDIBHUJCX-KLAKZEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(=CC2=C(C=C(C=C2)N3CCOCC3)C)S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C1N(C(=O)/C(=C/C2=C(C=C(C=C2)N3CCOCC3)C)/S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-(ethylimino)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one generally involves a multi-step reaction pathway. One common method involves the condensation of an appropriate aldehyde with a thiosemicarbazide derivative, followed by cyclization under controlled conditions to yield the thiazolidinone ring. Typical reaction conditions include the use of organic solvents such as ethanol or methanol, with acid or base catalysts to facilitate the reactions.

Industrial Production Methods: While laboratory synthesis provides valuable insights into the compound's properties, industrial production methods focus on scalability and cost-effectiveness. Industrial synthesis might involve optimizing reaction conditions to maximize yield and minimize impurities, with advanced techniques such as continuous flow reactors or catalysis to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes: The compound 3-ethyl-2-(ethylimino)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one can undergo a variety of chemical reactions, including:

  • Oxidation: Transformation into oxidized products using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction to form corresponding amines using agents like sodium borohydride or lithium aluminium hydride.

  • Substitution: Nucleophilic and electrophilic substitution reactions to modify the thiazolidinone core or side chains.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve moderate temperatures, organic solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed: Major products from these reactions include oxidized derivatives, reduced amines, and substituted thiazolidinone compounds, each potentially possessing unique properties and applications.

Scientific Research Applications

Chemistry: In chemistry, 3-ethyl-2-(ethylimino)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one is studied for its reactivity and ability to form various derivatives. It serves as a model compound for investigating thiazolidinone chemistry and its role in synthetic organic reactions.

Biology: Biologically, the compound exhibits interesting pharmacological activities. It is explored for its potential antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interaction with biological targets, such as enzymes and receptors, to understand its mechanism of action.

Medicine: In medicine, this compound's potential therapeutic applications are of significant interest. Its derivatives are evaluated for drug development, aiming to design new treatments for various diseases by leveraging its unique structure and biological activity.

Industry: Industrial applications include its use as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its versatility in chemical transformations makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-ethyl-2-(ethylimino)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one exerts its effects is complex and involves multiple pathways. It often targets specific enzymes or receptors, modulating their activity through binding interactions. This binding can lead to the inhibition or activation of biological pathways, resulting in the observed pharmacological effects.

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives and imine-containing molecules. What sets 3-ethyl-2-(ethylimino)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one apart is its specific substituents that confer unique reactivity and biological activity.

List of Similar Compounds:
  • 2-ethyl-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one

  • 3-methyl-2-(ethylimino)-5-(4-morpholinylbenzylidene)-1,3-thiazolidin-4-one

  • 3-ethyl-2-(iminoethyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one

These compounds, while structurally related, differ in their specific substituents and therefore in their properties and applications.

By analyzing and comparing these compounds, researchers can better understand the structure-activity relationships and design molecules with optimized properties for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-2-(ethylimino)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one
Reactant of Route 2
3-ethyl-2-(ethylimino)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one

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